N-cycloheptyl-2-(3-methylphenoxy)acetamide
Overview
Description
N-cycloheptyl-2-(3-methylphenoxy)acetamide, also known as CHPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CHPA is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 291.43 g/mol.
Mechanism of Action
The mechanism of action of N-cycloheptyl-2-(3-methylphenoxy)acetamide is not fully understood, but it is believed to involve the inhibition of cyclooxygenase-2 (COX-2) enzyme activity. COX-2 is an enzyme that plays a crucial role in the production of prostaglandins, which are involved in inflammation and pain. By inhibiting COX-2 activity, N-cycloheptyl-2-(3-methylphenoxy)acetamide may reduce inflammation and pain.
Biochemical and Physiological Effects
N-cycloheptyl-2-(3-methylphenoxy)acetamide has been shown to have various biochemical and physiological effects. In animal studies, N-cycloheptyl-2-(3-methylphenoxy)acetamide has been shown to reduce inflammation and pain. N-cycloheptyl-2-(3-methylphenoxy)acetamide has also been shown to have antitumor activity in various cancer cell lines. Additionally, N-cycloheptyl-2-(3-methylphenoxy)acetamide has been shown to have antioxidant and neuroprotective effects.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-cycloheptyl-2-(3-methylphenoxy)acetamide is its potential as a drug candidate for the treatment of various diseases. N-cycloheptyl-2-(3-methylphenoxy)acetamide is also relatively easy to synthesize and purify, making it a suitable compound for lab experiments. However, one of the limitations of N-cycloheptyl-2-(3-methylphenoxy)acetamide is its low solubility in water, which may limit its bioavailability in vivo.
Future Directions
There are several future directions for the study of N-cycloheptyl-2-(3-methylphenoxy)acetamide. One potential direction is the exploration of N-cycloheptyl-2-(3-methylphenoxy)acetamide as a potential drug candidate for the treatment of cancer and inflammation. Another direction is the synthesis of N-cycloheptyl-2-(3-methylphenoxy)acetamide derivatives with improved solubility and bioavailability. Additionally, the use of N-cycloheptyl-2-(3-methylphenoxy)acetamide as a modifier for the synthesis of metal-organic frameworks may have potential applications in material science.
Synthesis Methods
The synthesis of N-cycloheptyl-2-(3-methylphenoxy)acetamide involves the reaction between 3-methylphenol and cycloheptylamine in the presence of acetic anhydride and sodium acetate. The reaction results in the formation of N-cycloheptyl-3-methylphenolamine, which is then reacted with chloroacetyl chloride to form N-cycloheptyl-2-(3-methylphenoxy)acetamide. The purity of the compound can be improved by recrystallization from a suitable solvent.
Scientific Research Applications
N-cycloheptyl-2-(3-methylphenoxy)acetamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science. In medicinal chemistry, N-cycloheptyl-2-(3-methylphenoxy)acetamide has been explored as a potential drug candidate for the treatment of various diseases, including cancer, inflammation, and neuropathic pain. In organic synthesis, N-cycloheptyl-2-(3-methylphenoxy)acetamide has been used as a building block for the synthesis of various compounds. In material science, N-cycloheptyl-2-(3-methylphenoxy)acetamide has been used as a modifier for the synthesis of metal-organic frameworks.
properties
IUPAC Name |
N-cycloheptyl-2-(3-methylphenoxy)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO2/c1-13-7-6-10-15(11-13)19-12-16(18)17-14-8-4-2-3-5-9-14/h6-7,10-11,14H,2-5,8-9,12H2,1H3,(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKIBXQXHNFFMDS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)NC2CCCCCC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701266248 | |
Record name | N-Cycloheptyl-2-(3-methylphenoxy)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701266248 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-cycloheptyl-2-(3-methylphenoxy)acetamide | |
CAS RN |
301226-28-8 | |
Record name | N-Cycloheptyl-2-(3-methylphenoxy)acetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=301226-28-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Cycloheptyl-2-(3-methylphenoxy)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701266248 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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